molecular formula C20H18N8O2 B2929687 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203350-62-2

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2929687
CAS No.: 1203350-62-2
M. Wt: 402.418
InChI Key: BFRIFBKAYRQXKA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrazole, phenyl, furan, pyridazine, and piperazine. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Phenyl groups are a functional group that consists of six carbon atoms attached to something else, which could be a part of a larger molecule . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2, it is isomeric with two other forms of diazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its specific structure and the nature of its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .

Scientific Research Applications

Synthesis and Biological Evaluation

One study outlines the microwave-assisted synthesis of novel pyrazoline derivatives, including furan-2-yl)pyridazin-3-yl)piperazin-1-yl derivatives, highlighting their potential anti-inflammatory and antibacterial properties. These compounds were found to exhibit significant in vivo anti-inflammatory activity, alongside potent antibacterial effects. The methodology offers advantages in terms of higher yields and environmental friendliness compared to traditional methods (Ravula et al., 2016).

Heterocyclic Core Replacement in Histamine Antagonists

Research into the replacement of the central phenyl core in diamine-based histamine H3 receptor antagonists with heterocyclic cores, including furan derivatives, demonstrates the potential for developing high affinity, selective antagonists. These compounds are synthesized to cross the blood-brain barrier and potentially offer therapeutic effects upon oral administration (Swanson et al., 2009).

Antipsychotic Potential of Conformationally Constrained Butyrophenones

A study on conformationally constrained butyrophenones, incorporating furan and piperazine derivatives, has demonstrated their potential as antipsychotic agents. These compounds exhibit affinity for dopamine and serotonin receptors, suggesting their utility in treating psychotic disorders. The study outlines the synthesis and evaluation of these compounds, providing insights into their pharmacological profiles (Raviña et al., 2000).

Novel Syntheses Involving Furan Derivatives

Research on the synthesis of novel compounds involving furan derivatives has expanded the chemical space of potential therapeutic agents. For example, the synthesis of 5-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives from methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate showcases innovative approaches to generating compounds with potential biological activity (Koza et al., 2013).

Mechanism of Action

Target of Action

Compounds containing indole and tetrazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that tetrazole derivatives can act as bioisosteres for carboxylic acid functional groups . This suggests that the compound could potentially interact with its targets in a similar manner to carboxylic acid-containing compounds, possibly through hydrogen bonding or electrostatic interactions.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids , which could potentially enhance the compound’s bioavailability by facilitating its penetration through cell membranes.

Result of Action

Given the wide range of biological activities associated with indole and tetrazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could involve further testing and development .

Properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRIFBKAYRQXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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